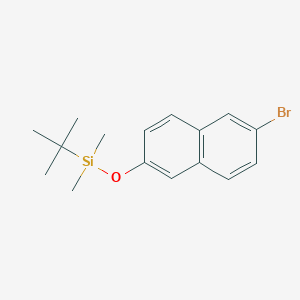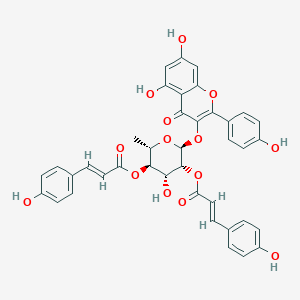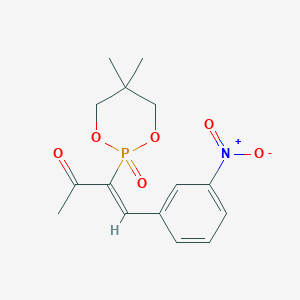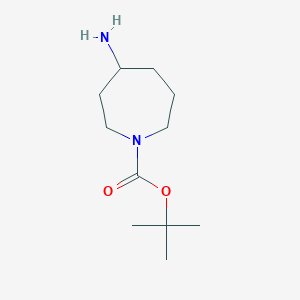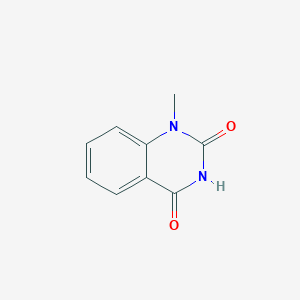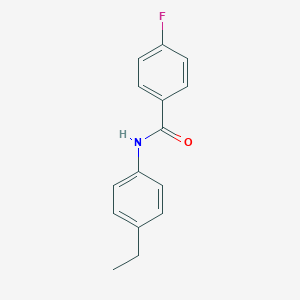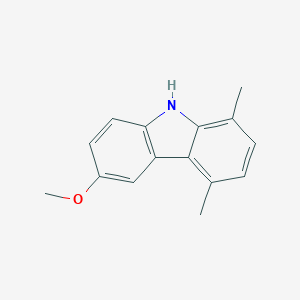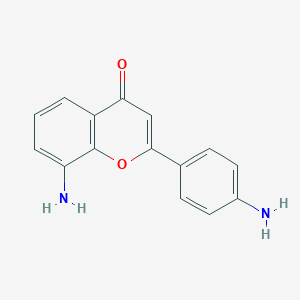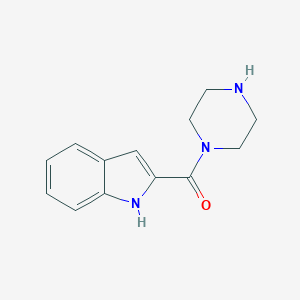![molecular formula C14H18O6 B171925 (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol CAS No. 146863-04-9](/img/structure/B171925.png)
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a chemical compound that has attracted interest from researchers due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has been shown to activate caspase-3 and caspase-9, which are enzymes involved in the apoptosis pathway.
Biochemical and Physiological Effects:
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce DNA damage and inhibit the angiogenesis process. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol in lab experiments is its potential as an anti-cancer agent. However, one limitation is the lack of studies on the compound's toxicity and side effects.
Orientations Futures
There are various future directions for the study of (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol. One direction is the further exploration of its potential as an anti-cancer agent, including studies on its toxicity and side effects. Additionally, further studies can be conducted on the compound's anti-inflammatory effects and potential applications in the treatment of inflammatory diseases. Finally, studies can be conducted on the compound's pharmacokinetics and pharmacodynamics to better understand its mechanism of action and potential applications in medicine.
Méthodes De Synthèse
The synthesis method for (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves the use of various chemical reagents and steps. One such method involves the use of a palladium-catalyzed intramolecular cyclization reaction to form the pyran ring, followed by the addition of a phenyl group to the compound. The final step involves the addition of a methoxy group to the compound.
Applications De Recherche Scientifique
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol has been studied for its potential applications in the field of medicine. One such application is its use as an anti-cancer agent. Studies have shown that the compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Propriétés
Numéro CAS |
146863-04-9 |
|---|---|
Nom du produit |
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Formule moléculaire |
C14H18O6 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10+,11+,12-,13-,14-/m1/s1 |
Clé InChI |
VVSWDMJYIDBTMV-GSZZWUTPSA-N |
SMILES isomérique |
CO[C@H]1[C@H]([C@@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O |
SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
SMILES canonique |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



